Ethyl 3,3-difluoroprop-2-enoate
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Overview
Description
Ethyl 3,3-difluoroprop-2-enoate is an organic compound with the molecular formula C5H6F2O2 It is a fluorinated ester, specifically an ethyl ester of 3,3-difluoroprop-2-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-difluoroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_5\text{O}_2\text{CCH=CH}_2 + \text{DAST} \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CCH=CF}_2 + \text{by-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-difluoroprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Addition Reactions: Reagents such as hydrogen bromide or lithium aluminum hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a carboxylic acid.
Scientific Research Applications
Ethyl 3,3-difluoroprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Pharmaceuticals: The compound’s fluorinated nature makes it a valuable intermediate in the development of drugs with enhanced metabolic stability and bioavailability.
Materials Science: It is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoroprop-2-enoate depends on its specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing effects of the fluorine atoms, which make the double bond more susceptible to nucleophilic attack. In pharmaceuticals, the presence of fluorine can enhance the compound’s interaction with biological targets, improving its efficacy and stability.
Comparison with Similar Compounds
Ethyl 3,3-difluoroprop-2-enoate can be compared with other fluorinated esters such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,2-difluoropropanoate: A related compound with fluorine atoms on the second carbon instead of the third.
Ethyl 3-fluoroprop-2-enoate: Contains only one fluorine atom, leading to different reactivity and properties.
The uniqueness of this compound lies in the positioning of the fluorine atoms, which significantly influences its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3,3-difluoroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-2-9-5(8)3-4(6)7/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPYWYSMMACBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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